2-(2-((4-chlorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthetic Routes and Derivatives Research into thiophene derivatives, such as those involving thiophene-2-carboxamide, highlights synthetic pathways that could be applicable to 2-(2-((4-chlorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide. The synthesis of thiophene and thiazolyl-thiophene derivatives has been explored for their anticancer activities, indicating a potential application in drug discovery (Atta & Abdel‐Latif, 2021). Such synthetic routes may offer insights into the modification and functionalization of the compound for biomedical research.
Antimicrobial and Anticancer Activities Thiophene derivatives have been investigated for their antimicrobial and anticancer properties. For instance, studies on Schiff bases of thiophene-3-carboxamide derivatives have revealed CNS depressant activity, suggesting that modifications of the thiophene core can lead to diverse biological activities (Bhattacharjee, Saravanan, & Mohan, 2011). Similarly, the synthesis of thiophene carboxamide derivatives has shown potential antibacterial activity, indicating a role in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Gene Delivery and DNA Binding The development of cationic polythiophenes demonstrates the utility of thiophene derivatives in binding to DNA and forming polyplexes, with potential applications in gene delivery and theranostics (Carreon, Santos, Matson, & So, 2014). This research area could be particularly relevant for exploring the interactions of this compound with biomolecules for therapeutic purposes.
Optical Properties and Materials Science Thiophene derivatives have also been explored for their optical properties, with applications ranging from fluorescent dyes to materials science. Studies on the synthesis and optical properties of functionally substituted thiophenes have established structure-optical property relationships, suggesting potential uses in materials science, including as invisible ink dyes (Bogza et al., 2018).
Mechanism of Action
Target of Action
The compound, also known as 2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-methylthiophene-3-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
For instance, some thiazole derivatives have been found to inhibit multiple enzyme targets such as EGFR/VGFER kinase . The interaction with these targets leads to changes in cellular processes, potentially resulting in the observed biological effects .
Biochemical Pathways
These could potentially include pathways related to inflammation, microbial growth, viral replication, neuronal function, and tumor growth .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could potentially include reduced inflammation, inhibited microbial growth, suppressed viral replication, enhanced neuronal protection, and inhibited tumor growth .
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S2/c1-16-13(19)11-6-7-20-14(11)17-12(18)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUICDMZTWRPFQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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